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molecular formula C14H19BrO3 B8503798 6-Bromo-1-(3,4-dimethoxyphenyl)-1-hexanone

6-Bromo-1-(3,4-dimethoxyphenyl)-1-hexanone

Cat. No. B8503798
M. Wt: 315.20 g/mol
InChI Key: FTBWBGSIRBQWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05025036

Procedure details

A mixture of 1.0 mL (7.8 mmol) of 1,2-dimethoxybenzene and 2.0 g (10 mmol) of 6-bromohexanoic acid was warmed briefly until homogeneous and stirred while 1.7 mL (11.7 mmol) of trifluoroacetic anhydride was added. The reaction mixture was stirred at room temperature for 17 hours and then was poured into sodium bicarbonate solution. The product was extracted with ethyl acetate and the dried extract was concentrated to an oil which was purified by chromatography on 150 g of silica gel. Elution with 25% ethyl acetate-hexane gave 1.6 g (65% yield) of 1-(6-bromo-1-oxohexyl)-3,4-dimethoxybenzene. The nmr spectrum was consistent with the structure.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].[Br:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17](O)=[O:18].FC(F)(F)C(OC(=O)C(F)(F)F)=O.C(=O)(O)[O-].[Na+]>>[Br:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([O:9][CH3:10])[CH:5]=1)=[O:18] |f:3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Name
Quantity
2 g
Type
reactant
Smiles
BrCCCCCC(=O)O
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed briefly until homogeneous and
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the dried extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on 150 g of silica gel
WASH
Type
WASH
Details
Elution with 25% ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrCCCCCC(=O)C1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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